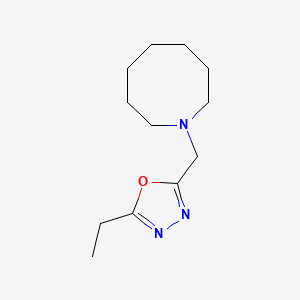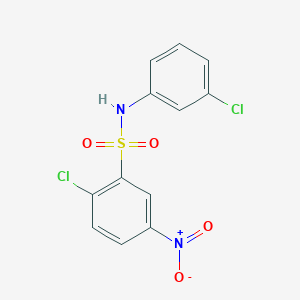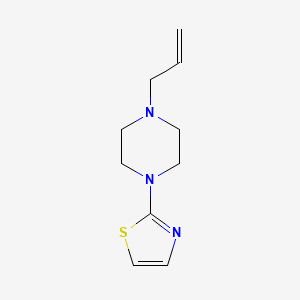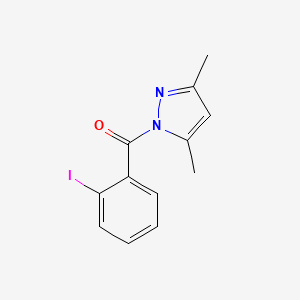![molecular formula C14H23NO4S B7544285 N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been found to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurological disorders.
Mécanisme D'action
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide works by inhibiting the activity of the enzyme Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key regulator of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide leads to the activation of various signaling pathways that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been found to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide is its specificity towards GSK-3β. It has been found to have minimal off-target effects and is therefore a useful tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of GSK-3β. Another area of research is the investigation of the potential therapeutic applications of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide in the treatment of various diseases. In addition, further studies are needed to elucidate the precise mechanism of action of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide involves several steps. The first step involves the reaction of 2-methoxybenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. This is followed by the reaction of the resulting product with isopropylmagnesium chloride. The final step involves the treatment of the product with hydrochloric acid to obtain N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide.
Applications De Recherche Scientifique
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells. In addition, N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-5-12(9-16)15-20(17,18)14-8-11(10(2)3)6-7-13(14)19-4/h6-8,10,12,15-16H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBORDKBZKCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544209.png)
![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)

![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)




